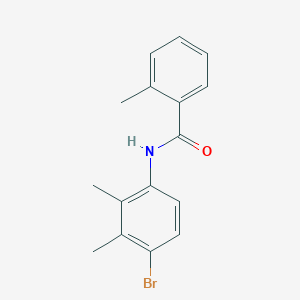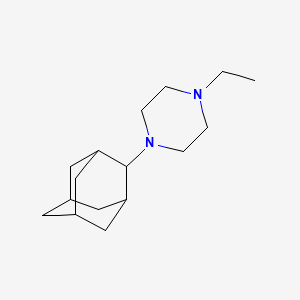
N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide, also known as CFQS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CFQS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX activity. Carbonic anhydrase IX plays a crucial role in regulating pH homeostasis in cancer cells, and its inhibition by N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide leads to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase IX activity, the inhibition of cancer cell growth, and the reduction of inflammation and oxidative stress. N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has also been found to have low toxicity and good bioavailability, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and good bioavailability. However, N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide also has some limitations, including its limited solubility in water and its potential to interact with other compounds in biological systems.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide, including the optimization of its synthesis method, the identification of its molecular targets and mechanism of action, and the evaluation of its potential applications in various diseases. N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has the potential to be developed into a novel therapeutic agent for the treatment of cancer and inflammatory diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide involves the reaction of 4-chloro-2-fluoroaniline with 8-hydroxyquinoline-5-sulfonic acid in the presence of a coupling agent. The reaction yields N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide as a yellow solid with a purity of over 95%. The synthesis method of N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has been optimized to produce high yields and purity, making it suitable for various research applications.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, a metalloenzyme that is overexpressed in many types of cancer. N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has also been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, N-(4-chloro-2-fluorophenyl)-8-quinolinesulfonamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-11-6-7-13(12(17)9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZWRNPRLFRYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)


![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)


![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)

